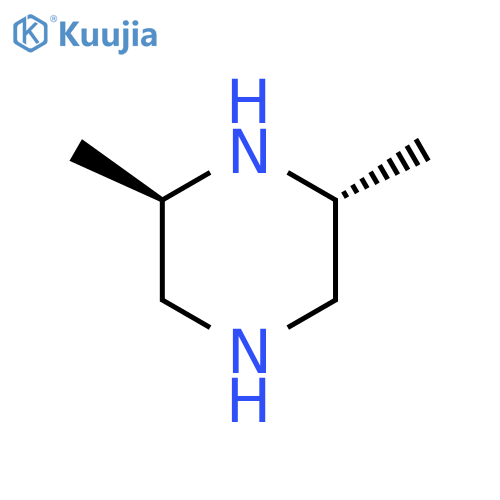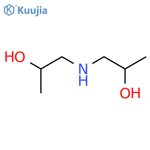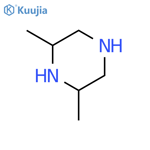Method for selectively producing cis-2,6-dimethylpiperazine
,
Jpn. Kokai Tokkyo Koho,
From Jpn. Kokai Tokkyo Koho, 08034773, 06 Feb 1996,
08034773,
06 Feb 1996



